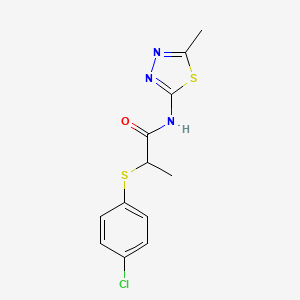

2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CMTPA is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

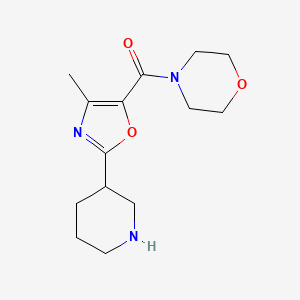

The synthesis of CMTPA involves several steps. The spectral analysis was done to confirm the structure of the compounds . The yield of the final product, 2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-thiadiazol-2-ylthio}-1-(4-chlorophenyl)ethanone, was 67.4% .Molecular Structure Analysis

The molecular formula of CMTPA is C12H12ClN3OS2 and its molecular weight is 313.82. The molecular structure of a compound is responsible for various pharmacological activities .Physical And Chemical Properties Analysis

The melting point of a related compound, 2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-thiadiazol-2-ylthio}-1-(4-chlorophenyl)ethanone, is 154–155 °C .Scientific Research Applications

Antimicrobial and Cytotoxic Activities

A study conducted by Dawbaa et al. (2021) synthesized novel thiazole derivatives, including compounds related to the structure of interest, and evaluated their antimicrobial and cytotoxic activities. The compounds showed significant antibacterial and anticandidal effects against various pathogens, as well as cytotoxicity against different cancer cell lines. The study also provided in silico physicochemical properties of these compounds, indicating their potential as antimicrobial and anticancer agents (Dawbaa et al., 2021).

Anticancer Agents

Gomha et al. (2017) described the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. These compounds demonstrated significant in vitro anticancer activity against Hepatocellular carcinoma cell lines, with some compounds showing low micromolar IC50 values, suggesting their potential as lead compounds for anticancer therapy (Gomha et al., 2017).

Antimicrobial Properties

Baranovskyi et al. (2018) reported the synthesis, cyclization, and evaluation of the antimicrobial properties of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment. These compounds were tested for their antibacterial and antifungal activities, highlighting their potential application in developing new antimicrobial agents (Baranovskyi et al., 2018).

Corrosion Inhibition

Kaya et al. (2016) conducted a study on the corrosion inhibition performances of some thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, against the corrosion of iron. The study utilized density functional theory calculations and molecular dynamics simulations to predict the inhibition efficiencies, indicating that these compounds could serve as effective corrosion inhibitors (Kaya et al., 2016).

Herbicidal Activity

Research by Duan et al. (2010) focused on the design, synthesis, and evaluation of the herbicidal activity of novel thiadiazolopyrimidine derivatives bearing a chiral S(−)-2-(4-chlorophenyl)-3-methylbutyric acid moiety. These compounds exhibited moderate inhibitory activities against various weeds, suggesting their potential use in agriculture as herbicides (Duan et al., 2010).

properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3OS2/c1-7(18-10-5-3-9(13)4-6-10)11(17)14-12-16-15-8(2)19-12/h3-7H,1-2H3,(H,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNLORYWJFRFAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C(C)SC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2399612.png)

![Methyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2399613.png)

![4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2399614.png)

![2-{4-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B2399615.png)

![N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2399616.png)

![2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2399625.png)

![6-(4-fluorobenzyl)-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2399627.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2399630.png)

![2-[(1,1-Dioxothiolan-3-yl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B2399633.png)